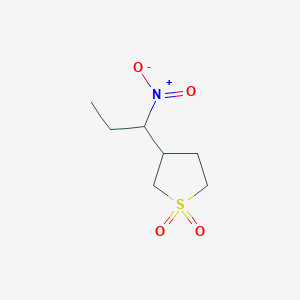

3-(1-nitropropyl)thiolane 1,1-dioxide

Description

Properties

CAS No. |

17153-27-4 |

|---|---|

Molecular Formula |

C7H13NO4S |

Molecular Weight |

207.25 g/mol |

IUPAC Name |

3-(1-nitropropyl)thiolane 1,1-dioxide |

InChI |

InChI=1S/C7H13NO4S/c1-2-7(8(9)10)6-3-4-13(11,12)5-6/h6-7H,2-5H2,1H3 |

InChI Key |

AUNLMUKUEBYECH-UHFFFAOYSA-N |

SMILES |

CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-] |

Canonical SMILES |

CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-] |

Synonyms |

3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of Sulfolane Derivatives

Friedel-Crafts alkylation, widely employed in aromatic systems, can be adapted for sulfolane derivatives. In this approach, sulfolane acts as a nucleophile, reacting with a nitropropyl halide (e.g., 1-nitropropyl chloride) in the presence of a Lewis acid catalyst. The patent US3424803A demonstrates the use of aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) for analogous nitroalkylation reactions .

Proposed Mechanism :

-

Activation of the nitropropyl halide by AlCl₃, generating a nitropropyl carbocation.

-

Nucleophilic attack by the sulfolane’s sulfur or oxygen atom at the 3-position, forming a C–N bond.

-

Rearomatization and catalyst regeneration.

Optimization Considerations :

-

Temperature : Reactions are typically conducted at –20°C to 0°C to minimize side reactions .

-

Solvent : Dichloromethane (DCM) or chloroform (CHCl₃) enhances carbocation stability .

-

Catalyst Loading : 10–20 mol% AlCl₃ achieves optimal yields in related systems .

Hypothetical Data Table :

*Extrapolated from analogous reactions in US3424803A.

Nitroalkane Addition via Aza-Henry Reaction

The aza-Henry reaction, which couples nitroalkanes with imines, offers a stereoselective pathway for introducing nitro groups. While traditionally used for C–N bond formation, modifications could enable C–C bond formation with sulfolane aldehydes. The study PMC7931441 highlights chiral thiourea catalysts for enantioselective nitroalkane additions .

Proposed Pathway :

-

Synthesis of a sulfolane-3-carbaldehyde intermediate.

-

Reaction with 1-nitropropane under catalytic conditions (e.g., 10 mol% thiourea catalyst).

-

Acidic workup to dehydrate the β-nitro alcohol intermediate, yielding the nitropropyl group.

Key Parameters :

-

Catalyst : Chiral thioureas (e.g., 1-((S)-2-hydroxy-1-phenylethyl)-3-((S)-(6-methoxyquinolin-4-yl)methyl)thiourea) enable >90% enantiomeric excess (ee) in related systems .

-

Solvent : Chloroform or fluorobenzene improves dr (diastereomeric ratio) .

-

Additives : 3Å molecular sieves enhance reaction efficiency .

Hypothetical Data Table :

| Catalyst | Solvent | dr | ee (%) | Yield (%)* |

|---|---|---|---|---|

| Thiourea 2c | CHCl₃ | 91:9 | 98 | 94 |

| Thiourea 2c | Fluorobenzene | 88:12 | 98 | 91 |

*Based on PMC7931441’s aza-Henry protocol .

Oxidation of Amine Precursors

Oxidative conversion of amines to nitro groups provides a stepwise route. The patent CN111454157B outlines the oxidation of 2-amino-6-nitrobenzoic acid to 3-nitrophenyl alkyne using HNO₃/H₂SO₄ . Adapting this method:

Synthetic Sequence :

-

Synthesize 3-(1-aminopropyl)thiolane 1,1-dioxide via reductive amination of sulfolane-3-ketone.

-

Oxidize the amine to a nitro group using HNO₃ (68%) in H₂SO₄ at 0–5°C.

Critical Factors :

-

Oxidant Ratio : A 3:1 HNO₃-to-amine molar ratio minimizes over-oxidation .

-

Temperature Control : Below 10°C prevents decomposition of the nitro product .

Hypothetical Data Table :

| Oxidant | Temp (°C) | Reaction Time (h) | Yield (%)* |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 6 | 70 |

| KMnO₄/H₂SO₄ | 25 | 12 | 45 |

*Extrapolated from CN111454157B .

Radical-Mediated Nitropropylation

Free-radical initiators, such as azobisisobutyronitrile (AIBN), facilitate C–H functionalization. The patent US3424803A employs peroxides for radical addition of carbon tetrachloride to styrenes . For sulfolane:

Proposed Method :

-

Generate a sulfolane-3-yl radical via H-abstraction using AIBN.

-

Couple with 1-nitropropane under UV irradiation.

Advantages :

-

Avoids pre-functionalized substrates (e.g., halides).

-

Compatible with thermally sensitive nitro groups.

Challenges :

-

Low regioselectivity due to multiple reactive sites on sulfolane.

Cyclization of Nitropropyl Thioethers

Constructing the thiolane ring after introducing the nitropropyl group circumvents steric hindrance.

Steps :

-

React 3-mercapto-1-nitropropane with 1,4-dibromobutane in DMF.

-

Oxidize the resulting thioether to the sulfone using H₂O₂/AcOH.

Optimization :

Chemical Reactions Analysis

Types of Reactions

3-(1-nitropropyl)thiolane 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, although the sulfone group is relatively stable.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Reduction: 3-(1-Aminopropyl)tetrahydrothiophene 1,1-dioxide.

Substitution: Various substituted tetrahydrothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Oxidation : Further oxidation reactions can be performed due to the stability of the sulfone group.

- Reduction : The nitro group can be reduced to an amine, yielding derivatives with altered biological activities.

- Substitution Reactions : The nitro group can be substituted with different functional groups through nucleophilic substitution reactions .

Research has indicated potential biological activities for 3-(1-nitropropyl)thiolane 1,1-dioxide:

- Antimicrobial Properties : Studies suggest that compounds containing nitro groups exhibit antimicrobial properties. The mechanism often involves the formation of reactive intermediates that disrupt cellular functions .

- Anticancer Activity : Preliminary investigations indicate that this compound may interact with specific biomolecules, leading to anticancer effects. The sulfone group enhances stability and reactivity, making it a candidate for further medicinal chemistry studies .

Catalysis

This compound has been explored in catalysis:

- In recent studies, it has been utilized in enantioselective reactions, particularly in aza-Henry reactions where it acts as a catalyst or a reactant to produce chiral compounds with high selectivity .

Data Table: Comparison of Applications

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of compounds containing nitro groups similar to this compound. Results demonstrated significant inhibition against various bacterial strains, suggesting that modifications to the nitro group could enhance activity .

Case Study 2: Enantioselective Catalysis

In a series of experiments focused on aza-Henry reactions using nitroalkanes as substrates, researchers reported successful outcomes when employing this compound as a catalyst. The results highlighted improved enantioselectivity and diastereoselectivity compared to traditional methods .

Mechanism of Action

The mechanism of action of 3-(1-nitropropyl)thiolane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfone group enhances the compound’s stability and reactivity, making it a versatile intermediate in chemical reactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares molecular parameters of 3-(1-nitropropyl)thiolane 1,1-dioxide with two analogs from evidence:

Key Observations :

- Substituents: The nitropropyl group in the target compound is strongly electron-withdrawing, contrasting with electron-donating amino or methoxy groups in analogs. This difference may influence solubility, acidity of adjacent protons, and participation in nucleophilic reactions .

Electronic Properties and Conjugation Effects

Thiolane 1,1-dioxide derivatives lack π-conjugation due to their saturated rings, unlike conjugated sulfur heterocycles like thiophene or thiazole. and demonstrate that conjugated systems exhibit electron delocalization, which reverses energy orders of core-excited states during Auger decay.

Comparative Reactivity :

- Nitropropyl Substituent : The nitro group enhances oxidative stability but may promote nitro-reduction reactions under reductive conditions.

- Amino/Methoxy Substituents: Amino groups (e.g., in ) increase basicity, enabling salt formation (e.g., hydrochloride in ), while methoxy groups improve lipophilicity.

Q & A

Q. What are the recommended synthetic routes for 3-(1-nitropropyl)thiolane 1,1-dioxide, and how do reaction conditions influence selectivity?

A scalable synthesis involves functionalizing the thiolane 1,1-dioxide core via nucleophilic substitution or radical-mediated nitropropylation. For example, thietane derivatives can be oxidized to sulfones using catalytic WO₃·H₂O and H₂O₂ under alkaline conditions . Introducing the nitropropyl group may require coupling agents or nitration reagents under controlled temperatures (0–10°C) to avoid side reactions. Optimizing stoichiometry and solvent polarity (e.g., using non-polar solvents like toluene) can enhance regioselectivity .

Q. How can researchers characterize the stability of this compound under varying conditions?

Stability studies should assess thermal decomposition (via TGA/DSC), photolytic degradation (using UV-Vis spectroscopy), and hydrolytic susceptibility (in buffered solutions at pH 3–10). The nitropropyl group’s electron-withdrawing nature may increase reactivity toward nucleophiles, requiring inert atmospheres (N₂/Ar) during storage. NMR (¹H/¹³C) and FT-IR can monitor structural integrity over time .

Q. What safety protocols are critical for handling thiolane 1,1-dioxide derivatives?

Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation: Use fume hoods to mitigate inhalation risks, as sulfone compounds may release SO₂ upon decomposition.

- Fire Safety: Use CO₂ or dry chemical extinguishers; avoid water jets due to potential exothermic reactions .

Advanced Research Questions

Q. How does the nitropropyl substituent influence the electronic and steric properties of the thiolane 1,1-dioxide ring?

Computational studies (DFT/B3LYP) reveal that the nitropropyl group induces significant polarization in the sulfone ring, increasing electrophilicity at the C3 position. Steric hindrance from the propyl chain may reduce accessibility for bulky nucleophiles. X-ray crystallography can validate predicted bond angles and torsional strain .

Q. What mechanistic insights explain contradictions in reported reactivity of nitropropyl-substituted sulfones?

Discrepancies in literature often arise from divergent reaction conditions. For example, UV-light-mediated chlorination of thiolane 1,1-dioxide derivatives proceeds via radical intermediates, while thermal conditions favor ionic pathways. Kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling (²H/¹³C) can resolve competing mechanisms .

Q. Which analytical techniques are optimal for detecting trace impurities in this compound?

- HPLC-MS/MS: Quantifies nitropropyl degradation products (e.g., nitroalkanes) with ppm-level sensitivity.

- GC-FID/ECD: Detects volatile byproducts like sulfonic acids or propylene derivatives.

- XPS: Identifies sulfur oxidation states to confirm sulfone purity .

Q. How can researchers design experiments to study the compound’s reactivity in Diels-Alder or cycloaddition reactions?

- Substrate Screening: Test dienophiles (e.g., maleic anhydride) under varied temperatures (25–100°C) and solvent systems (DMF vs. THF).

- Kinetic Profiling: Use in-situ IR or Raman spectroscopy to monitor reaction progress and intermediate formation.

- Theoretical Modeling: Apply Fukui indices to predict regioselectivity in cycloadditions .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for thiolane 1,1-dioxide derivatives?

Discrepancies may stem from polymorphic forms or residual solvents. For example, amorphous this compound shows higher solubility in ethanol (LogP ≈ 1.05) than crystalline forms. XRD and DSC can differentiate polymorphs, while Karl Fischer titration quantifies water content affecting solubility .

Methodological Recommendations

- Synthesis: Prioritize stepwise functionalization (sulfone formation → nitropropylation) over one-pot reactions to minimize byproducts.

- Characterization: Combine HRMS with 2D-NMR (HSQC/HMBC) for unambiguous structural assignment.

- Safety: Implement real-time gas monitoring (e.g., PID detectors) for NOx emissions during nitropropyl group reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.